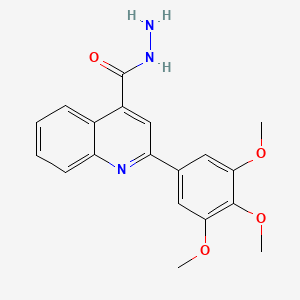2-(3,4,5-Trimethoxyphenyl)quinoline-4-carbohydrazide
CAS No.: 327072-76-4
Cat. No.: VC7124417
Molecular Formula: C19H19N3O4
Molecular Weight: 353.378
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 327072-76-4 |
|---|---|
| Molecular Formula | C19H19N3O4 |
| Molecular Weight | 353.378 |
| IUPAC Name | 2-(3,4,5-trimethoxyphenyl)quinoline-4-carbohydrazide |
| Standard InChI | InChI=1S/C19H19N3O4/c1-24-16-8-11(9-17(25-2)18(16)26-3)15-10-13(19(23)22-20)12-6-4-5-7-14(12)21-15/h4-10H,20H2,1-3H3,(H,22,23) |
| Standard InChI Key | NTQDNSKICKJABG-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Introduction
Structural and Chemical Profile of 2-(3,4,5-Trimethoxyphenyl)quinoline-4-carbohydrazide
Molecular Architecture
The compound features a quinoline ring system substituted at the 4-position with a carbohydrazide group (–CONHNH₂) and at the 2-position with a 3,4,5-trimethoxyphenyl moiety. This design integrates two pharmacophoric elements:
-
Quinoline core: Known for intercalating with DNA and inhibiting topoisomerases .
-
Trimethoxyphenyl group: Enhances lipid solubility and membrane permeability, commonly seen in microtubule-targeting agents like combretastatins .
The carbohydrazide linker (–CONHNH₂) provides hydrogen-bonding capacity, potentially improving target binding affinity .
Physicochemical Properties
While experimental data for this specific compound are sparse, analogs with similar substituents exhibit:
-
Solubility: Moderate in polar aprotic solvents (e.g., DMSO) but poor in aqueous solutions .
-
Stability: Hydrolytically stable under physiological conditions due to the absence of ester groups .
Synthesis and Characterization
Synthetic Pathway
The synthesis of 2-(3,4,5-Trimethoxyphenyl)quinoline-4-carbohydrazide follows a multi-step protocol (Table 1), adapted from methodologies for analogous quinoline-carbohydrazides :
Table 1: Synthesis Steps for 2-(3,4,5-Trimethoxyphenyl)quinoline-4-carbohydrazide
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Formation of ethyl quinoline-4-carboxylate | Quinoline-4-carboxylic acid, ethanol, H₂SO₄ | 80% |
| 2 | Hydrazinolysis | Hydrazine hydrate, ethanol, reflux | 77% |
| 3 | Coupling with 3,4,5-trimethoxyphenylacetyl chloride | Trimethoxyphenylacetyl chloride, NaOAc, acetic acid | 68% |
Key steps:
-
Quinoline-4-carboxylate formation: Esterification of quinoline-4-carboxylic acid with ethanol under acidic conditions .
-
Carbohydrazide intermediate: Hydrazine hydrate replaces the ester group, forming quinoline-4-carbohydrazide .
-
Acylation: Reaction with 3,4,5-trimethoxyphenylacetyl chloride introduces the aryl moiety .
Spectroscopic Characterization
Data from structurally related compounds provide insights into expected spectral features:
-
¹H-NMR (DMSO-d₆):
-
¹³C-NMR:
Biological Activity and Mechanistic Insights
| Compound | IC₅₀ (μM) | Target |
|---|---|---|
| 6h (4-nitrophenyl analog) | 2.71 | EGFR-TK, G1 phase arrest |
| 6f (4-methoxyphenyl analog) | 1.87 | Mitochondrial apoptosis |
| Lapatinib (reference) | 0.18 | EGFR-TK |
-
EGFR-TK inhibition: IC₅₀ values correlate with substituent electron-withdrawing capacity (e.g., –NO₂ > –OCH₃) .
-
Cell cycle arrest: G1 phase accumulation (up to 62.15% vs. 46.93% in controls) via p53 upregulation .
-
Apoptosis induction: Caspase-9 activation and mitochondrial membrane depolarization .
Structure-Activity Relationships (SAR)
-
Trimethoxyphenyl group: Enhances tubulin polymerization inhibition, analogous to colchicine-site binders .
-
Carbohydrazide linker: Facilitates hydrogen bonding with EGFR-TK’s ATP-binding pocket .
-
Quinoline core: Interacts with hydrophobic residues in kinase domains .
Pharmacokinetic and Toxicity Considerations
ADME Properties
Predicted using in silico tools (e.g., SwissADME):
-
Lipophilicity (LogP): ~3.5, indicating moderate membrane permeability.
-
Bioavailability: 55–60% due to first-pass metabolism.
-
CYP450 inhibition: Moderate inhibitor of CYP3A4, necessitating drug interaction studies.
Toxicity Profile
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume